2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride is a chemical compound with a complex structure that includes both diethylamino and oxolan-2-ylmethoxy groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride typically involves the reaction of 2-(diethylamino)ethyl chloride with 2-methyl-2-(oxolan-2-ylmethoxy)propanoic acid. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors and enzymes, modulating their activity. The oxolan-2-ylmethoxy group may enhance the compound’s solubility and stability, facilitating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diethylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of the oxolan-2-ylmethoxy group.
2-Chloro-N,N-diethylethylamine hydrochloride: Contains a chloro group instead of the oxolan-2-ylmethoxy group.
Uniqueness
2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride is unique due to its combination of diethylamino and oxolan-2-ylmethoxy groups, which confer specific chemical and biological properties. This makes it particularly useful in applications requiring both solubility and reactivity .
Eigenschaften
CAS-Nummer |
94328-33-3 |
---|---|
Molekularformel |
C15H30ClNO4 |
Molekulargewicht |
323.85 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride |
InChI |
InChI=1S/C15H29NO4.ClH/c1-5-16(6-2)9-11-19-14(17)15(3,4)20-12-13-8-7-10-18-13;/h13H,5-12H2,1-4H3;1H |
InChI-Schlüssel |
PHEQKVQNONWFRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(C)(C)OCC1CCCO1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.